molecular formula C11H17Cl2NO B13764681 2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride CAS No. 64012-01-7

2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride

Cat. No.: B13764681
CAS No.: 64012-01-7
M. Wt: 250.16 g/mol
InChI Key: LBLYFTCYYCQVLG-UHFFFAOYSA-N
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Description

2-Chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride is a quaternary ammonium salt characterized by:

  • Structure: A central azanium (NH₄⁺-derived) nitrogen atom bonded to three groups:
    • A 2-chloroethyl moiety (Cl-CH₂-CH₂-),
    • A (2-methoxyphenyl)methyl group (2-MeO-C₆H₄-CH₂-),
    • A methyl group (-CH₃).
  • Counterion: Chloride (Cl⁻).

Properties

CAS No.

64012-01-7

Molecular Formula

C11H17Cl2NO

Molecular Weight

250.16 g/mol

IUPAC Name

2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride

InChI

InChI=1S/C11H16ClNO.ClH/c1-13(8-7-12)9-10-5-3-4-6-11(10)14-2;/h3-6H,7-9H2,1-2H3;1H

InChI Key

LBLYFTCYYCQVLG-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CCCl)CC1=CC=CC=C1OC.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of quaternary ammonium salts such as this compound typically involves alkylation of tertiary amines with alkyl halides. In this case, the preparation involves the nucleophilic substitution reaction where a tertiary amine bearing a (2-methoxyphenyl)methyl group and a methyl substituent is reacted with 2-chloroethyl chloride or a similar chloroethylating agent under controlled conditions.

Stepwise Preparation

  • Synthesis of the Tertiary Amine Precursor
    The tertiary amine precursor, N-methyl-(2-methoxyphenyl)methylamine, can be prepared by reductive amination of 2-methoxybenzaldehyde with methylamine or by alkylation of 2-methoxybenzylamine with methyl iodide or methyl chloride under basic conditions.

  • Quaternization with 2-chloroethyl Chloride
    The tertiary amine is then quaternized by reaction with 2-chloroethyl chloride. This is typically conducted in an inert solvent such as acetonitrile or dichloromethane, at temperatures ranging from 0°C to room temperature, to control the reaction rate and avoid side reactions.

  • Isolation of the Quaternary Ammonium Salt
    The product, this compound, precipitates or can be isolated by solvent evaporation and crystallization. Purification may involve recrystallization from ethanol or ether.

Alternative Methods and Variations

Reaction Scheme Summary

Step Reactants Conditions Product
1 2-methoxybenzaldehyde + methylamine Reductive amination, mild heating N-methyl-(2-methoxyphenyl)methylamine
2 N-methyl-(2-methoxyphenyl)methylamine + 2-chloroethyl chloride Room temp, inert solvent This compound

Analytical Data and Characterization

Research Discoveries and Perspectives

While direct literature on this exact compound is limited, related quaternary ammonium salts with chloroethyl and methoxyphenyl substituents have been studied for their biological activity and synthetic utility. The preparation methods align with well-established quaternization protocols documented in organic synthesis literature.

  • Quaternary ammonium salts with chloroethyl groups have been used as intermediates in medicinal chemistry for alkylating agents.
  • Methoxy substitution on the aromatic ring influences the electronic properties and reactivity of the compound.
  • The chloride counterion is typical for stability and solubility in polar solvents.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials 2-methoxybenzaldehyde, methylamine, 2-chloroethyl chloride
Key Reaction Types Reductive amination, nucleophilic substitution (quaternization)
Solvents Acetonitrile, dichloromethane, DMF, DMSO
Temperature Range 0°C to room temperature
Purification Techniques Crystallization, recrystallization from ethanol or ether
Characterization Methods NMR, MS, elemental analysis, X-ray crystallography
Common By-products Unreacted amine, over-alkylated species (minimized by controlled stoichiometry)
Yield Range Typically moderate to high (60-90%) depending on conditions

Chemical Reactions Analysis

2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride involves its interaction with molecular targets and pathways. The compound can alkylate DNA, leading to DNA damage and inhibition of DNA synthesis and transcription . This mechanism is similar to other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quaternary Ammonium Salts with Aromatic Substituents

(a) 2-[2-(4-Chlorophenoxy)Acetyl]Oxyethyl-Diethylazanium;Chloride (CAS 4210-74-6)
  • Structure: Diethylazanium group linked via an ester to a 4-chlorophenoxyacetyl chain .
  • Comparison: Substituent: The 4-chlorophenoxy group is less sterically hindered than the 2-methoxyphenyl group in the target compound. Reactivity: The ester linkage may hydrolyze under physiological conditions, unlike the direct C-N bond in the target compound. Applications: Likely used as a surfactant or pharmaceutical intermediate due to its amphiphilic structure .
(b) 2-[2-(4-Methoxyphenoxy)Acetyl]Oxyethyl-Dimethylazanium;Chloride (CAS 34727-33-8)
  • Structure: Dimethylazanium group with a 4-methoxyphenoxyacetyl ester .
  • Comparison: Lipophilicity: The 4-methoxyphenoxy group increases lipophilicity similarly to the 2-methoxyphenyl group in the target compound, but positional isomerism (para vs. ortho) may alter binding affinity in biological systems. Stability: The ester bond is prone to enzymatic hydrolysis, whereas the target compound’s direct aryl-methyl linkage offers greater stability .
(c) [2-(1-Benzothiophen-3-yl)-2-Chloroethyl]-Dimethylazanium;Chloride (CAS 7349-55-5)
  • Structure : Features a benzothiophene ring and a chloroethyl group .
  • Comparison :
    • Aromatic System : The benzothiophene moiety provides electron-rich aromaticity, contrasting with the 2-methoxyphenyl group’s electron-donating methoxy substituent.
    • Reactivity : The chloroethyl group may undergo similar alkylation reactions as in the target compound, but the benzothiophene could confer unique metabolic pathways .

Chloroethyl-Containing Compounds

(a) N-Methyl-2-Chloroethylamine (CAS 32315-92-7)
  • Structure : Primary amine with a 2-chloroethyl group .
  • Comparison: Physicochemical Properties: Lower molecular weight (109.6 g/mol vs. ~250 g/mol for the target compound) and higher volatility (boiling point 110.3°C).
(b) 1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea
  • Structure : Nitrosourea with a 2-chloroethyl group .
  • Comparison: Degradation: Degrades into 2-chloroethanol and alkylating species (e.g., 2-chloroethyl carbonium ion), similar to the hypothesized reactivity of the target compound’s chloroethyl group . Applications: Used as an anticancer agent due to DNA alkylation; the target compound’s quaternary structure may limit blood-brain barrier penetration compared to this lipophilic nitrosourea .

Ether and Sulfide Analogs

(a) 2-Chloroethyl Methyl Ether (CAS 627-42-9)
  • Structure : Simple ether with a chloroethyl group .
  • Comparison :
    • Reactivity : The ether linkage is less reactive than the azanium group but may undergo nucleophilic substitution.
    • Toxicity : Lower acute toxicity compared to quaternary ammonium salts but poses risks due to volatility .
(b) 2-Chloroethyl Methyl Sulfide (CAS 542-81-4)
  • Structure : Sulfide analog with a chloroethyl group .
  • Comparison: Stability: The sulfur atom increases susceptibility to oxidation, unlike the target compound’s robust ammonium structure.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Groups logP Boiling Point (°C)
Target Compound C₁₁H₁₅Cl₂NO ~250 2-Chloroethyl, 2-MeO-phenyl ~1.2* N/A
2-[2-(4-Cl-phenoxy)AcO]Oxyethyl-Diethylazanium C₁₄H₂₁Cl₂NO₃ 322.23 4-Cl-phenoxy, ester 2.5 N/A
N-Methyl-2-Chloroethylamine C₃H₈ClN 109.6 2-Chloroethyl, primary amine 0.84 110.3
2-Chloroethyl Methyl Ether C₃H₇ClO 94.54 Chloroethyl, ether 0.95 89–91

*Estimated based on substituent contributions .

Biological Activity

2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride, also known as a quaternary ammonium compound, has garnered attention in biological research for its unique chemical structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • CAS Number: 77966-51-9
  • Molecular Formula: C14H22Cl2N2O
  • Molecular Weight: 305.2 g/mol
  • IUPAC Name: [2-(2-chloro-N,6-dimethylanilino)-2-oxoethyl]-diethylazanium;chloride
  • Canonical SMILES: CCNH+CC(=O)N(C)C1=C(C=CC=C1Cl)C.[Cl-]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes: The chloro group and dimethylanilino moiety enhance binding affinity to specific enzymes, modulating their activity.
  • Receptors: This compound may influence receptor-mediated pathways, affecting cellular responses.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Antimicrobial Exhibits inhibitory effects against certain bacteria and fungi.
Anti-inflammatory Potential to reduce inflammation in various models.
Antitumor Investigated for cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity
    A study demonstrated that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disruption of bacterial cell membranes, leading to cell lysis.
  • Anti-inflammatory Effects
    In a rodent model of inflammation, the administration of this compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). Histological analysis indicated decreased infiltration of inflammatory cells in treated tissues compared to controls.
  • Antitumor Activity
    Research involving human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry assays indicated an increase in sub-G1 phase cells, suggesting effective cell cycle arrest and subsequent apoptosis.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
2-chloro-N-(2,6-dimethylphenyl)acetamideModerate anti-inflammatoryLess potent than the studied compound
N-(2,6-Dimethylphenyl)-2-chloroacetamideLow antimicrobial activityLacks the quaternary ammonium structure

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium chloride, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis is typically required. A plausible route involves:

  • Step 1 : Reacting 2-methoxyphenylmethanamine with chloroethylating agents (e.g., 1-chloro-2-iodoethane) in anhydrous solvents like acetonitrile under nitrogen .
  • Step 2 : Quaternization with methyl chloride or methyl iodide to form the azanium center, followed by anion exchange with HCl to yield the chloride salt .
  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust temperature (40–60°C) to balance reaction rate and byproduct formation. Purify via recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), chloroethyl (δ 3.5–3.7 ppm for CH₂Cl), and methylazanium (δ 3.1–3.3 ppm for N⁺(CH₃)) groups .
  • X-Ray Crystallography : Resolve conformational details (e.g., bond angles, crystal packing) by growing single crystals in MeCN/water mixtures and using Mo Kα radiation .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M-Cl]⁺) and isotopic pattern for chlorine .

Q. How does the chloroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chloroethyl moiety undergoes SN2 reactions with nucleophiles (e.g., amines, thiols).

  • Experimental Design : React the compound with excess nucleophile (e.g., sodium azide) in DMF at 60°C. Monitor Cl⁻ release via ion chromatography .
  • Kinetic Analysis : Compare rate constants with analogous compounds (e.g., ethyl chloride derivatives) to assess steric/electronic effects of the methoxyphenyl group .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between theoretical and experimental reaction barriers for chloroethyl group substitutions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition states for SN2 pathways (e.g., using B3LYP/6-31G** basis sets). Compare with experimental activation energies from Arrhenius plots .
  • Contradiction Resolution : If discrepancies arise (e.g., DFT underestimates barriers by 5–10 kcal/mol), refine solvation models (PCM or explicit solvent) or include dispersion corrections (e.g., D3) .

Q. What strategies can differentiate aggregation effects from intrinsic conformational stability in solution-phase studies?

  • Methodological Answer :

  • Dynamic Light Scattering (DLS) : Detect aggregates in aqueous or polar solvents.
  • Variable-Temperature NMR : Observe chemical shift changes (e.g., methoxyphenyl protons) to identify temperature-dependent conformational equilibria .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to correlate experimental NOEs with predicted cluster sizes .

Q. How does the methylazanium group modulate interactions with biological targets (e.g., enzymes or membranes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers or enzyme-coated chips to measure binding affinity (KD) and kinetics (kon/koff) .
  • Comparative Studies : Synthesize analogs with ethylazanium or uncharged amine groups. Test inhibitory effects on acetylcholinesterase or membrane depolarization assays .

Q. What analytical approaches reconcile discrepancies in reported yields for multi-step syntheses of quaternary azanium salts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, stoichiometry). For example, optimize Step 2 quaternization by varying MeCl:amine ratios (1.2–2.0 eq.) .
  • Byproduct Analysis : Identify impurities (e.g., N-methylated byproducts) via LC-MS and adjust reaction time/temperature to minimize degradation .

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